N-(tert-butyl)-2-[5-chloro({3-nitro-4-methylphenyl}sulfonyl)-2-methoxyanilino]acetamide
Beschreibung
N-(tert-butyl)-2-[5-chloro({3-nitro-4-methylphenyl}sulfonyl)-2-methoxyanilino]acetamide is a complex organic compound characterized by its unique structural features
Eigenschaften
Molekularformel |
C20H24ClN3O6S |
|---|---|
Molekulargewicht |
469.9g/mol |
IUPAC-Name |
N-tert-butyl-2-(5-chloro-2-methoxy-N-(4-methyl-3-nitrophenyl)sulfonylanilino)acetamide |
InChI |
InChI=1S/C20H24ClN3O6S/c1-13-6-8-15(11-16(13)24(26)27)31(28,29)23(12-19(25)22-20(2,3)4)17-10-14(21)7-9-18(17)30-5/h6-11H,12H2,1-5H3,(H,22,25) |
InChI-Schlüssel |
NLTJHYFSIUKTOO-UHFFFAOYSA-N |
SMILES |
CC1=C(C=C(C=C1)S(=O)(=O)N(CC(=O)NC(C)(C)C)C2=C(C=CC(=C2)Cl)OC)[N+](=O)[O-] |
Kanonische SMILES |
CC1=C(C=C(C=C1)S(=O)(=O)N(CC(=O)NC(C)(C)C)C2=C(C=CC(=C2)Cl)OC)[N+](=O)[O-] |
Herkunft des Produkts |
United States |
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of N-(tert-butyl)-2-[5-chloro({3-nitro-4-methylphenyl}sulfonyl)-2-methoxyanilino]acetamide typically involves multi-step organic reactions. The process begins with the preparation of intermediate compounds, which are then subjected to various reaction conditions to form the final product. Common synthetic routes include:
Friedel-Crafts Acylation: This reaction involves the acylation of aromatic compounds using acyl chlorides in the presence of a Lewis acid catalyst.
Nitration: Introduction of a nitro group into the aromatic ring using a mixture of concentrated nitric and sulfuric acids.
Amidation: Formation of the amide bond through the reaction of an amine with an acyl chloride.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process typically includes:
Batch Reactors: For controlled reaction conditions and scalability.
Continuous Flow Reactors: For efficient and consistent production.
Analyse Chemischer Reaktionen
Types of Reactions
N-(tert-butyl)-2-[5-chloro({3-nitro-4-methylphenyl}sulfonyl)-2-methoxyanilino]acetamide undergoes various chemical reactions, including:
Oxidation: Conversion of functional groups to higher oxidation states using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reduction of nitro groups to amines using reducing agents such as hydrogen gas in the presence of a catalyst.
Substitution: Electrophilic or nucleophilic substitution reactions on the aromatic ring.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate, chromium trioxide.
Reducing Agents: Hydrogen gas with a palladium catalyst, sodium borohydride.
Catalysts: Lewis acids like aluminum chloride for Friedel-Crafts reactions.
Major Products
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, reduction of the nitro group yields the corresponding amine derivative.
Wissenschaftliche Forschungsanwendungen
N-(tert-butyl)-2-[5-chloro({3-nitro-4-methylphenyl}sulfonyl)-2-methoxyanilino]acetamide has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of new materials and chemical processes.
Wirkmechanismus
The mechanism of action of N-(tert-butyl)-2-[5-chloro({3-nitro-4-methylphenyl}sulfonyl)-2-methoxyanilino]acetamide involves its interaction with specific molecular targets and pathways. The compound may exert its effects through:
Binding to Enzymes: Inhibiting or activating enzyme activity.
Modulating Receptor Activity: Interacting with cellular receptors to alter signaling pathways.
Influencing Gene Expression: Affecting the transcription and translation of specific genes.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- N-tert-Butyl-2-chloro-benzamide
- N-tert-Butyl-2,4-dichloro-benzamide
- 4-tert-Butyl-N-(3-chloro-4-methylphenyl)benzamide
Uniqueness
N-(tert-butyl)-2-[5-chloro({3-nitro-4-methylphenyl}sulfonyl)-2-methoxyanilino]acetamide is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
